

# An In-depth Technical Guide to the Biophysical Characterization of SR-0813 Binding

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## Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the biophysical and biochemical characterization of **SR-0813**, a potent and selective small-molecule inhibitor of the ENL and AF9 YEATS domains. **SR-0813** serves as a critical chemical probe for studying the role of these epigenetic reader domains in biological systems, particularly in the context of acute leukemia.

## Quantitative Binding Data and Selectivity Profile

**SR-0813** was developed through a high-throughput screening campaign followed by medicinal chemistry optimization.<sup>[1][2][3]</sup> It is a dual inhibitor targeting the YEATS domains of both ENL and AF9.<sup>[1][4]</sup> The following tables summarize the quantitative metrics of its binding affinity, potency, and cellular engagement, as determined by various biophysical and biochemical assays.

Table 1: **SR-0813** Potency and Binding Affinity for Target YEATS Domains

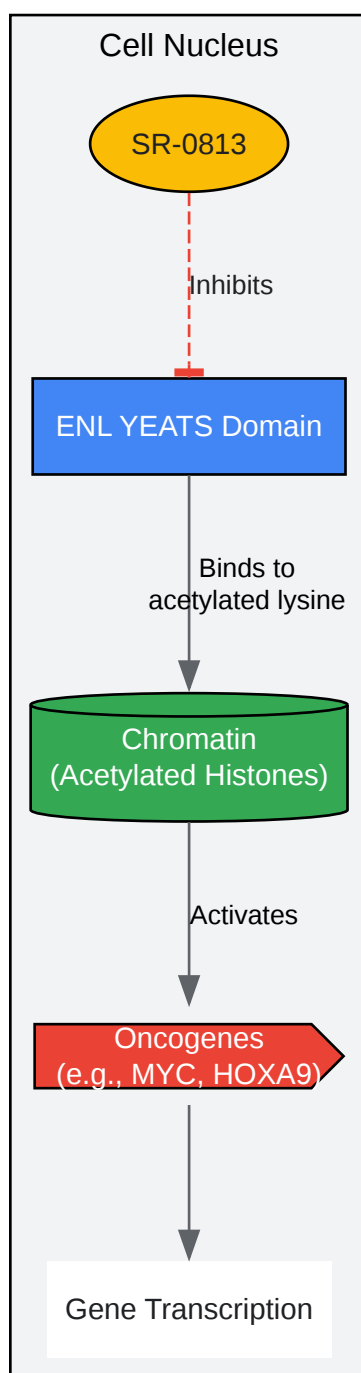
Target Domain	Assay Type	Parameter	Value (nM)	Reference
ENL YEATS	HTRF (Biochemical)	IC <sub>50</sub>	25	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
SPR (Biophysical)	Kd	30	<a href="#">[1]</a> <a href="#">[4]</a>	
CETSA (Cellular)	EC <sub>50</sub>	205	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	
AF9 YEATS	HTRF (Biochemical)	IC <sub>50</sub>	311	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CETSA (Cellular)	EC <sub>50</sub>	76	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	

Table 2: Selectivity Profile of **SR-0813** Against Off-Targets

Target/Family	Assay Type	Result	Reference
YEATS2	Biochemical Assay	Minimal inhibition at concentrations up to 50 $\mu$ M	<a href="#">[1]</a> <a href="#">[4]</a>
YEATS4	SPR	Virtually no binding observed	<a href="#">[1]</a> <a href="#">[4]</a>
YSK4 (MAP3K19)	Kinase Assay	Kd = 3.5 $\mu$ M (>100-fold lower affinity than ENL)	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Bromodomains	BROMOscan (32 targets)	No off-targets identified	<a href="#">[1]</a> <a href="#">[4]</a>
Kinases	KINOMEScan (468 targets)	Highly selective profile with only 3 significant hits	<a href="#">[7]</a>

## Signaling Pathway and Mechanism of Action

**SR-0813** functions by competitively inhibiting the interaction between the ENL/AF9 YEATS domain and acetylated histone tails on chromatin. The ENL protein is a transcriptional coactivator that, upon binding to acetylated lysine residues, plays a crucial role in the expression of key oncogenes, including HOXA9, MYB, and MYC.[1][2][3] By binding to the YEATS domain's recognition pocket, **SR-0813** displaces ENL from chromatin, leading to the selective suppression of these target genes.[1][2][4] This disruption of the pathogenic gene expression program is the primary mechanism behind its anti-leukemic activity.[1][4]



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Caption: Mechanism of **SR-0813** action in the cell nucleus.

## Experimental Protocols

The characterization of **SR-0813** binding involves a multi-faceted approach combining biochemical, biophysical, and cell-based assays to determine potency, direct target engagement, and selectivity.

## Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure real-time biomolecular interactions. It was employed to determine the equilibrium dissociation constant ( $K_d$ ) for the binding of **SR-0813** to the ENL YEATS domain.<sup>[1]</sup>

- Principle: The assay measures changes in the refractive index at the surface of a sensor chip upon which a target molecule (ligand) is immobilized. An analyte is flowed over the surface, and its binding to the ligand causes a measurable change in the refractive index, which is proportional to the change in mass on the sensor surface.
- Methodology:
  - Immobilization: Biotinylated ENL YEATS domain protein is captured on a streptavidin-coated sensor chip.<sup>[2]</sup>
  - Interaction Analysis: A series of concentrations of **SR-0813** (analyte) are injected over the chip surface. Association and dissociation phases are monitored in real-time.
  - Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_d = k_d/k_a$ ).<sup>[8]</sup>

## Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF assays were used to determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **SR-0813** against the ENL and AF9 YEATS domains.<sup>[1]</sup> This is a proximity-based assay that relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

- Principle: The assay measures the disruption of an interaction between a tagged YEATS domain protein and a biotinylated histone peptide. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, producing a specific FRET

signal. A competing compound like **SR-0813** prevents this interaction, leading to a decrease in the FRET signal.

- Methodology:
  - Assay Components: The reaction mixture includes the GST-tagged ENL YEATS domain, a biotinylated histone H3 peptide, a Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor).
  - Inhibition: **SR-0813** is titrated into the mixture, competing with the histone peptide for binding to the YEATS domain.
  - Detection: After incubation, the fluorescence is read at two wavelengths (for the donor and acceptor). The ratio of these signals is calculated to determine the level of inhibition.
  - Data Analysis: The data are plotted as percent inhibition versus inhibitor concentration, and the curve is fitted to a four-parameter logistic model to determine the IC<sub>50</sub> value.

## Cellular Thermal Shift Assay (CETSA)

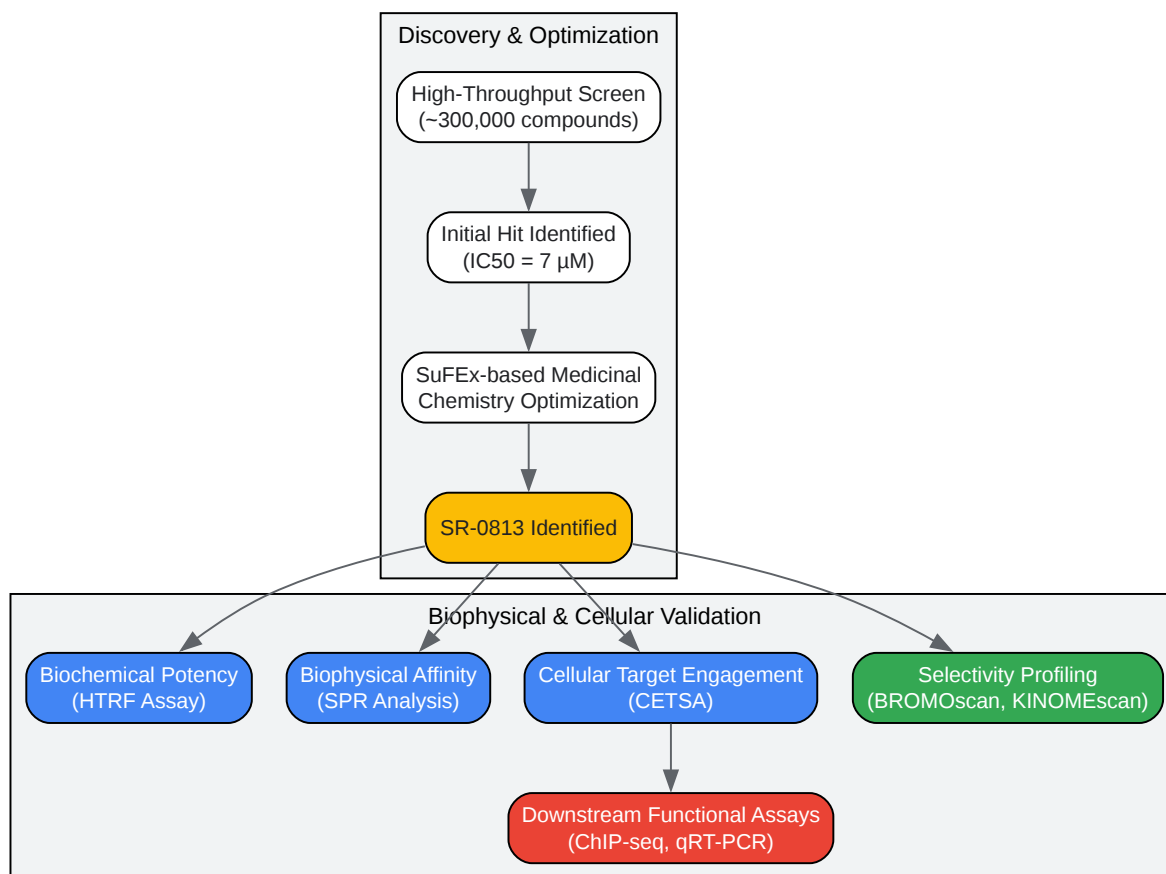
CETSA is a method used to verify direct target engagement in a cellular environment. It was used to determine the half-maximal effective concentration (EC<sub>50</sub>) for **SR-0813** engaging ENL and AF9 in cells.<sup>[1][4]</sup>

- Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
- Methodology:
  - Treatment: Intact cells (e.g., MV4;11) are treated with various concentrations of **SR-0813** or a vehicle control (DMSO).
  - Heating: The cells are heated to a specific temperature that causes partial denaturation of the target protein.

- Lysis and Separation: The cells are lysed, and the soluble fraction is separated from the precipitated (denatured) proteins by centrifugation.
- Quantification: The amount of the target protein (ENL or AF9) remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
- Data Analysis: A melt curve is generated by plotting the soluble protein fraction against temperature. The shift in the melting temperature or the amount of protein stabilized at a single temperature is plotted against the **SR-0813** concentration to determine the EC<sub>50</sub>.

## Experimental and Logical Workflow

The characterization of **SR-0813** followed a logical progression from initial discovery to detailed biophysical and cellular validation, ensuring a thorough understanding of its potency, selectivity, and mechanism of action.



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Caption: Logical workflow for the discovery and characterization of **SR-0813**.

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